Product packaging for 5-Phenyl-1H-tetrazol-1-ol(Cat. No.:CAS No. 55513-24-1)

5-Phenyl-1H-tetrazol-1-ol

Cat. No.: B1657125
CAS No.: 55513-24-1
M. Wt: 162.15 g/mol
InChI Key: PXMQQCLRWUUIGJ-UHFFFAOYSA-N
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Description

Significance of Tetrazole Heterocycles in Contemporary Organic and Materials Chemistry

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Though not found in nature, these synthetic structures have garnered considerable attention across various scientific disciplines. lifechemicals.comnih.gov Their high nitrogen content and inherent stability make them valuable in numerous applications.

In the realm of medicinal chemistry , tetrazoles are frequently employed as bioisosteres for carboxylic acids. lifechemicals.comnih.govbeilstein-journals.org This substitution can lead to improved metabolic stability and pharmacokinetic profiles of drug candidates. beilstein-journals.orgresearchgate.net More than 20 FDA-approved drugs feature a tetrazole moiety, highlighting their therapeutic importance in areas such as antihypertensive and antibacterial treatments. lifechemicals.comnih.govbeilstein-journals.org

Materials science also leverages the unique properties of tetrazoles. Their high nitrogen content contributes to their use in the development of high-energy-density materials (HEDMs), such as propellants and explosives. mdpi.com The decomposition of these materials primarily yields non-toxic dinitrogen gas, an environmentally favorable characteristic. mdpi.com Furthermore, the ability of tetrazole nitrogen atoms to coordinate with metal ions has led to their use as ligands in the creation of metal-organic frameworks (MOFs) with applications in gas storage and catalysis. lifechemicals.com

The versatility of tetrazoles extends to their use as plant growth regulators in agriculture and as building blocks in organic synthesis . lifechemicals.combeilstein-journals.org Their synthesis has evolved from early methods requiring harsh conditions to more efficient and accessible modern techniques, including multicomponent reactions. nih.gov

Defining the Unique Structural Features of 5-Phenyl-1H-tetrazol-1-ol

The structure of this compound is characterized by a five-membered tetrazole ring to which a phenyl group is attached at the 5th position and a hydroxyl group is attached to the 1st nitrogen atom.

PropertyValueSource
Molecular FormulaC7H6N4OInferred from name
IUPAC NameThis compoundInferred from structure

This data is based on the compound's name and general chemical principles, as specific experimental data for this exact molecule was not found in the search results.

The introduction of an N-hydroxy functionality into a tetrazole ring is a key structural feature. This modification can significantly alter the physicochemical properties of the parent tetrazole. mdpi.com For instance, the presence of a hydroxyl group can increase the oxygen balance and density of the molecule. mdpi.com It also introduces the potential for hydrogen bonding, which can influence crystal packing and other physical properties. mdpi.com

The synthesis of N-hydroxytetrazoles can be achieved through methods like the direct oxidation of tetrazoles. mdpi.com The planarity of the tetrazole ring is a common feature, although the N-hydroxy group may bend slightly out of the plane. mdpi.com

Overview of Current Research Landscape and Academic Interest

Research interest in tetrazole derivatives, including those with N-hydroxy functionalities, remains high due to their wide range of potential applications. researchgate.net A significant portion of the research focuses on the development of novel high-energy-density materials. mdpi.combohrium.comresearchgate.netrsc.org The introduction of a hydroxyl group is a strategy being explored to enhance the energetic performance and stability of these materials. mdpi.comrsc.org Studies have shown that N-hydroxy functionalities can lead to increased density and detonation velocities in energetic salts derived from hydroxytetrazoles. mdpi.com

In medicinal chemistry, the exploration of tetrazole-containing compounds as potential therapeutic agents is an active area of investigation. researchgate.netresearchgate.net While much of the focus is on tetrazoles as carboxylic acid bioisosteres, the unique properties conferred by an N-hydroxy group could open new avenues for drug design. nih.govbeilstein-journals.org

The synthesis of tetrazole derivatives is another key research area. organic-chemistry.orgresearchgate.net The development of efficient, safe, and environmentally friendly synthetic methods, such as one-pot multicomponent reactions, is a continuous effort. researchgate.netresearchgate.net The use of various catalysts to improve reaction yields and conditions is also being explored. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4O B1657125 5-Phenyl-1H-tetrazol-1-ol CAS No. 55513-24-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55513-24-1

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

1-hydroxy-5-phenyltetrazole

InChI

InChI=1S/C7H6N4O/c12-11-7(8-9-10-11)6-4-2-1-3-5-6/h1-5,12H

InChI Key

PXMQQCLRWUUIGJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=NN2O

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2O

Origin of Product

United States

Synthetic Methodologies for 5 Phenyl 1h Tetrazol 1 Ol and Its Analogs

Direct Synthetic Routes to the 1-Hydroxytetrazole Core Structure

The formation of the 1-hydroxytetrazole ring is a key step, and several methodologies have been developed to achieve this, including cycloaddition reactions, multicomponent strategies, and catalytic approaches.

Cycloaddition Reactions Employing Azide (B81097) Precursors and Nitrile Derivatives

The [3+2] cycloaddition reaction between a nitrile and an azide is a fundamental and widely utilized method for the synthesis of the tetrazole ring. researchgate.netresearchgate.net To obtain the 1-hydroxy functionality, this classic reaction is often followed by an oxidation step or involves the use of specific precursors that lead directly to the N-hydroxy product.

One common pathway involves the initial synthesis of a 5-substituted tetrazole, such as 5-phenyl-1H-tetrazole, through the reaction of benzonitrile (B105546) with an azide source like sodium azide. researchgate.netgoogle.com This reaction can be catalyzed by various agents, including copper salts. researchgate.net The subsequent step to introduce the hydroxyl group at the N1 position typically involves oxidation. nih.gov

Alternatively, a more direct approach to 1-hydroxytetrazoles involves the tautomerism of azidooximes. nih.govmdpi.com This process starts with the conversion of a nitrile to an amidoxime (B1450833) by reaction with hydroxylamine (B1172632). The amidoxime is then diazotized to form an oxime chloride, which subsequently reacts with sodium azide to yield an azidooxime. Under acidic conditions, this intermediate cyclizes to form the 1-hydroxytetrazole. nih.govmdpi.com

A variety of nitriles, including aromatic, activated and unactivated alkyl, and vinyl nitriles, can serve as substrates in these cycloaddition reactions. organic-chemistry.org

Multicomponent Reaction Strategies for Tetrazole Ring Formation

Multicomponent reactions (MCRs) offer an efficient and convergent approach to complex molecules like tetrazoles in a single step from three or more starting materials. nih.govacs.org These reactions are prized for their atom economy and ability to rapidly generate diverse molecular scaffolds. acs.orgorganic-chemistry.org

A notable three-component reaction for the synthesis of 5-substituted 1H-tetrazoles involves the reaction of aldehydes, hydroxylamine, and an azide source. researchgate.netorganic-chemistry.org In this "click" synthesis, an aldehyde is first converted in situ to an aldoxime by reacting with hydroxylamine. This intermediate then undergoes a cycloaddition with the azide to form the tetrazole ring. organic-chemistry.org This method provides a safer and more environmentally friendly alternative to using nitriles directly. organic-chemistry.org Aromatic aldehydes, in particular, have been shown to be effective substrates in this reaction. organic-chemistry.org

The choice of azide source is also a key consideration. While traditional methods often use sodium azide, greener alternatives like 1-butyl-3-methylimidazolium azide ([bmim]N3) have been successfully employed. organic-chemistry.org

Catalytic Approaches in 1-Hydroxytetrazole Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental friendliness of tetrazole synthesis. researchgate.netnih.gov Both Lewis and Brønsted acids, as well as various metal complexes, have been employed to facilitate the cycloaddition reaction.

Zinc salts, such as zinc bromide (ZnBr₂), have proven to be effective Lewis acid catalysts for the reaction of nitriles with sodium azide, particularly in aqueous media. nih.govmdpi.com This approach is considered more environmentally benign than using organic solvents like DMF. mdpi.com Other metal-based catalysts, including those derived from copper, iron, and titanium, have also been reported to promote the formation of 5-substituted 1H-tetrazoles. scielo.org.zaresearchgate.netorganic-chemistry.org For instance, copper acetate (B1210297) has been used to catalyze the one-pot, three-component synthesis of tetrazoles from aldehydes, hydroxylamine, and an ionic liquid azide source. organic-chemistry.org

Heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate (B86663) and nano-TiCl₄·SiO₂, offer advantages in terms of easy separation and reusability. scielo.org.zaorganic-chemistry.org Organocatalysts, like L-proline, have also emerged as a cost-effective and environmentally friendly option for synthesizing 5-substituted 1H-tetrazoles from a broad range of substrates. organic-chemistry.org

Derivatization and Functionalization Strategies of 5-Phenyl-1H-tetrazol-1-ol

Once the this compound core is synthesized, further modifications can be made to its structure to fine-tune its properties. These modifications can occur at the N1-hydroxyl group or on the 5-phenyl ring.

Chemical Transformations at the N1-Hydroxyl Group

The N1-hydroxyl group of this compound is a key site for derivatization. This hydroxyl group can undergo various chemical transformations, such as acylation. For example, it can react with acid chlorides, like 4-methoxybenzoyl chloride, to form the corresponding ester derivative. researchgate.net This reaction is often carried out in the presence of a base, such as pyridine. researchgate.net

The hydroxyl group also imparts acidic character, allowing for the formation of a variety of nitrogen-rich salts by reacting with appropriate bases. mdpi.com For instance, the reaction of 1-hydroxy-5-methyltetrazole with bases like ammonia, hydroxylamine, and hydrazine (B178648) has been shown to produce the corresponding ammonium, hydroxylammonium, and hydrazinium (B103819) salts. mdpi.com

Electrophilic and Nucleophilic Substitutions on the 5-Phenyl Moiety

The 5-phenyl group of this compound is susceptible to electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups. While specific examples for this compound are not extensively detailed in the provided context, general principles of aromatic substitution on phenyl-tetrazole systems can be inferred.

For instance, fluorinated derivatives of 1-phenyl-1H-tetrazol-5-yl sulfones have been synthesized through metalation followed by electrophilic fluorination. nih.gov This indicates that the phenyl ring can be functionalized under appropriate conditions. Nucleophilic substitution reactions on methoxy-substituted benzene (B151609) rings by the anion of 5-phenyl-1H-tetrazole have also been investigated, suggesting the versatility of this moiety in various reaction types. sigmaaldrich.com

Sustainable and Green Chemistry Protocols in Synthesis

Similarly, a review of the literature shows a lack of specific green or sustainable chemistry protocols developed for the synthesis of This compound . The focus of green synthetic chemistry in the realm of phenyltetrazoles has been directed towards the parent compound, 5-phenyl-1H-tetrazole.

For this parent compound, numerous sustainable methods have been developed, including:

The use of recyclable, heterogeneous catalysts such as nano-TiCl₄.SiO₂ and various magnetic nanocatalysts to improve reaction efficiency and ease of separation. nih.govscielo.org.za

The application of environmentally benign solvents like water and ethanol, replacing more hazardous options like DMF. nih.govresearchgate.net

The development of one-pot, multi-component reactions that reduce waste and improve atom economy. researchgate.net

The utilization of green catalysts like humic acid or acidic attapulgite (B1143926) clay. google.comresearchgate.net

Despite these advancements for 5-phenyl-1H-tetrazole, specific research detailing similar sustainable synthetic routes for its N-hydroxy derivative, this compound, remains unpublished.

Elucidation of Reaction Mechanisms and Kinetics Pertinent to 5 Phenyl 1h Tetrazol 1 Ol

Mechanistic Investigations of Tetrazole Ring Cycloaddition Pathways

The formation of the tetrazole ring in 5-substituted-1H-tetrazoles, the parent structure of 5-phenyl-1H-tetrazol-1-ol, is most commonly achieved through a [3+2] cycloaddition reaction. This reaction typically involves a nitrile and an azide (B81097) source. nih.gov For the synthesis of 5-phenyl-1H-tetrazole, benzonitrile (B105546) serves as the nitrile component and sodium azide is a common azide source. nih.govgoogle.com The mechanism of this cycloaddition is often facilitated by a catalyst, such as a Lewis acid. Lewis acids like zinc or aluminum salts activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. This activation leads to the formation of an open-chain intermediate which then undergoes cyclization to yield the tetrazole ring. organic-chemistry.org

While the direct synthesis of this compound via cycloaddition is not extensively documented, the introduction of the N-hydroxy functionality can be achieved through two primary synthetic routes applied to the parent tetrazole. mdpi.com

One approach is the direct oxidation of the pre-formed 5-phenyl-1H-tetrazole. Reagents like Oxone® (a potassium peroxymonosulfate (B1194676) triple salt) are used for this purpose. mdpi.com The mechanism of this oxidation is believed to involve the electrophilic attack of the oxidizing agent on one of the nitrogen atoms of the tetrazole ring. For 5-substituted tetrazoles where the substituent is an electron-donating group, which is the case for the phenyl group, the oxidation typically results in a mixture of the N1-hydroxy and N2-hydroxy regioisomers. mdpi.com

The second general pathway to 1-hydroxytetrazoles involves the cyclization of an azidooxime intermediate . mdpi.com This method starts with the conversion of an aldehyde to an oxime, followed by chlorination to form an oxime chloride. Subsequent reaction with sodium azide yields an azidooxime, which can then be cyclized under acidic conditions to form the 1-hydroxytetrazole. mdpi.com Another variation starts from a nitrile, which reacts with hydroxylamine (B1172632) to form an amidoxime (B1450833). Diazotization of the amidoxime also yields the key oxime chloride intermediate. mdpi.com

A specific method for the synthesis of 1-hydroxytetrazoles involves the thermal cycloaddition of a sugar azide with p-toluenesulfonyl cyanide (TsCN) to yield a 1-substituted 5-sulfonyl tetrazole. nih.gov While this has been applied to C-glycosyl derivatives, it demonstrates a potential pathway for forming the tetrazole ring with a substituent at the N1 position.

Method Starting Materials Key Intermediates Product(s) Reference
Direct Oxidation5-Phenyl-1H-tetrazole, Oxone®-This compound & 5-Phenyl-2H-tetrazol-2-ol mdpi.com
Azidooxime CyclizationBenzaldehyde, Hydroxylamine, NaN3Benzaldoxime, Benzohydroximoyl chloride, BenzazidoximeThis compound mdpi.com

Detailed Analysis of Derivatization Reaction Mechanisms (e.g., O-Alkylation, Acylation)

The hydroxyl group at the N1 position of this compound provides a reactive site for various derivatization reactions, most notably O-alkylation and acylation. These reactions are crucial for modifying the properties of the parent compound and for its application in further synthesis, for instance, in peptide chemistry.

O-Alkylation: The alkylation of N-hydroxytetrazoles can be achieved using various alkylating agents. The reaction mechanism generally involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the alkylating agent in a nucleophilic substitution reaction. The regioselectivity of alkylation on the tetrazole ring itself is a well-studied phenomenon, often leading to a mixture of N1 and N2 alkylated products in 5-substituted tetrazoles. rsc.orgresearchgate.netmdpi.comnih.gov For 1-hydroxytetrazoles, O-alkylation specifically targets the oxygen atom of the hydroxyl group. General methods for the O-alkylation of hydroxylamines and related compounds often utilize alkyl halides or sulfonates in the presence of a base. organic-chemistry.org

Acylation: The acylation of N-hydroxytetrazoles is of particular interest as it forms active esters that can be used in peptide synthesis. rsc.orgrsc.org These N-hydroxytetrazole derivatives have been evaluated as catalysts to enhance the efficiency of peptide bond formation. The mechanism involves the reaction of the N-hydroxytetrazole with a carboxylic acid, typically activated by a carbodiimide (B86325) such as N,N'-diisopropylcarbodiimide (DIPCDI). rsc.org This forms a highly reactive O-acyl intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of an amino acid or peptide, leading to the formation of an amide bond and the regeneration of the N-hydroxytetrazole. rsc.orgrsc.org The catalytic efficiency and the ability to suppress racemization are key features of these reagents. rsc.orgrsc.org Some N-hydroxytetrazoles have shown catalytic efficiency superior to that of commonly used additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). rsc.orgrsc.org

Reaction Type Reagents Key Mechanistic Step Product Class References
O-AlkylationAlkyl halide/sulfonate, BaseNucleophilic substitution by the N-alkoxideO-Alkyl-5-phenyl-1H-tetrazol-1-ol ethers rsc.orgresearchgate.netmdpi.comnih.govorganic-chemistry.org
AcylationCarboxylic acid, Carbodiimide (e.g., DIPCDI)Formation of a reactive O-acyl intermediateO-Acyl-5-phenyl-1H-tetrazol-1-ol esters rsc.orgrsc.org

Photochemical and Thermal Decomposition Pathways

The stability of the tetrazole ring is a key characteristic, but it can undergo decomposition under photochemical or thermal conditions. These decomposition pathways are of interest for understanding the compound's stability and for potential applications in generating reactive intermediates.

Photochemical Decomposition: The photolysis of tetrazole derivatives can lead to the cleavage of the heterocyclic ring. nih.gov A patent describes the photolysis of various tetrazoles, including 5-phenyltetrazole and 1-hydroxytetrazole, using electromagnetic radiation in the range of 1000 to 6000 angstroms. google.com The proposed mechanism involves the formation of a reactive 1,3-dipolar intermediate through the extrusion of molecular nitrogen. google.com For 5-phenyltetrazole, this intermediate is believed to be a C-phenyl-nitrile-imine. koreascience.kr This intermediate can then undergo further reactions, such as dimerization. google.comkoreascience.kr Studies on the photolysis of 1-phenyltetrazole and 2-phenyltetrazole in cryogenic matrices have shown the formation of various products, including phenylcarbodiimide, phenyl azide, and N-phenylnitrile imine, depending on the isomer and reaction conditions. uq.edu.auresearchgate.net While specific studies on this compound are lacking, it is plausible that its photodecomposition would also proceed via ring cleavage and the formation of reactive nitrogen-containing species.

Thermal Decomposition: The thermal decomposition of tetrazoles is an exothermic process that typically results in the release of nitrogen gas. researchgate.net Studies on phenyl-substituted tetrazoles have shown that the decomposition of the tetrazole ring occurs at temperatures between 190–240 °C. researchgate.net The primary products are often nitriles or isonitriles, formed alongside molecular nitrogen. researchgate.net The thermal stability of energetic materials based on tetrazole derivatives is a significant area of research. For instance, connecting a 1,2,5-oxadiazol-3-amine (B3056651) moiety with a tetrazol-1-ol was found to have a decomposition temperature of 197 °C. rsc.org The thermal behavior of tetrazoles is often studied using techniques like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) to determine decomposition temperatures and enthalpies. researchgate.net

Decomposition Type Conditions Proposed Intermediates Major Products References
PhotochemicalUV radiation (1000-6000 Å)1,3-Dipolar intermediates (e.g., nitrile imines)Nitrogen gas, Dimerized products, Phenylcarbodiimide, Phenyl azide nih.govgoogle.comkoreascience.kruq.edu.auresearchgate.net
Thermal190–240 °C-Nitrogen gas, Nitriles/Isonitriles researchgate.netrsc.org

Kinetic Studies of Key Synthetic and Transformation Reactions

Detailed kinetic studies specifically for the synthesis and transformation of this compound are not widely available in the literature. However, general kinetic principles can be inferred from the mechanistic pathways described.

The kinetics of the [3+2] cycloaddition for the formation of 5-substituted 1H-tetrazoles are known to be significantly influenced by the choice of catalyst and solvent. Lewis acid catalysis enhances the reaction rate by activating the nitrile substrate towards cycloaddition. organic-chemistry.org The use of microwave irradiation has also been shown to accelerate the synthesis of tetrazoles, achieving high yields in short reaction times, suggesting a significant kinetic enhancement. organic-chemistry.org

For derivatization reactions, the kinetics of O-alkylation would be expected to follow standard nucleophilic substitution models (e.g., SN2), where the rate is dependent on the concentrations of the N-hydroxytetrazole anion and the alkylating agent, as well as the nature of the leaving group and the steric hindrance around the reaction centers.

In the context of acylation for peptide synthesis, the rate of amide bond formation is a critical parameter. The use of N-hydroxytetrazole derivatives as catalysts is precisely aimed at increasing this rate, especially for sterically hindered amino acids. rsc.org The kinetics of these catalyzed reactions would be complex, involving the formation and consumption of the active ester intermediate. Competitive assay studies have been used to compare the relative efficiencies of different N-hydroxytetrazole catalysts, providing a qualitative understanding of their reaction kinetics. rsc.orgrsc.org

The decomposition kinetics of tetrazole-based energetic materials are often studied using non-isothermal methods, analyzing data from TG/DSC experiments at different heating rates. This allows for the determination of kinetic parameters such as the activation energy of decomposition, which is crucial for assessing the thermal stability of these compounds. rsc.org

Due to the lack of specific experimental data, a quantitative kinetic analysis for this compound remains an area for future investigation.

Advanced Spectroscopic and Crystallographic Characterization of 5 Phenyl 1h Tetrazol 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No experimental or theoretical data for the 1H NMR, 13C NMR, or 2D NMR (COSY, HSQC, HMBC) of 5-Phenyl-1H-tetrazol-1-ol could be located.

Vibrational Spectroscopy for Molecular Fingerprinting

Specific Fourier Transform Infrared (FT-IR) and Raman spectroscopy data for this compound are not available in the reviewed literature.

A table of mentioned compounds follows.

Computational and Theoretical Studies on 5 Phenyl 1h Tetrazol 1 Ol

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for predicting the properties of molecules. For tetrazole derivatives, these calculations provide significant insights into their structure and behavior.

Computational studies on related phenyltetrazoles, such as 1-phenyltetrazole and 5-chloro-1-phenyltetrazole, have been performed using DFT methods like B3LYP with a 6-31G* basis set to optimize their geometries. core.ac.uk For these molecules, a key conformational feature is the dihedral angle between the phenyl and tetrazole rings. In the case of 1-phenyltetrazole, this angle is calculated to be around 29 degrees. sonar.ch The introduction of a substituent, such as a chlorine atom at the 5-position, can increase this angle due to steric hindrance. sonar.ch

For 5-Phenyl-1H-tetrazol-1-ol, it is anticipated that the phenyl and tetrazole rings would also be the primary structural units. The presence of the hydroxyl group at the N1 position would likely influence the planarity and the dihedral angle between the two rings. The specific conformation would be a balance between steric effects and electronic interactions, including potential intramolecular hydrogen bonding between the hydroxyl proton and a nitrogen atom of the tetrazole ring.

Table 1: Comparison of Calculated Dihedral Angles in Phenyltetrazole Derivatives
CompoundMethodCalculated Dihedral Angle (°)
1-phenyltetrazoleDFT (B3LYP/6-31G)29
5-chloro-1-phenyltetrazoleDFT (B3LYP/6-31G)48

The electronic properties of tetrazole derivatives are crucial for understanding their reactivity. DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for compounds like 5-(4-R-phenyl)-1H-tetrazole. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net

For the parent 5-phenyl-1H-tetrazole, these calculations have been performed in both gaseous and aqueous phases. The introduction of the 1-ol group in this compound is expected to significantly alter the electronic landscape. The oxygen atom of the hydroxyl group, with its lone pairs, would likely raise the energy of the HOMO, while the electron-withdrawing nature of the tetrazole ring would influence the LUMO. This would, in turn, affect the HOMO-LUMO gap and consequently the molecule's reactivity, ionization potential, and electron affinity.

Table 2: Calculated Electronic Properties of 5-phenyl-1H-tetrazole (gas phase)
ParameterValue (eV)
EHOMO-7.34
ELUMO-1.21
Energy Gap (ΔE)6.13

Data derived from studies on 5-phenyl-1H-tetrazole and presented for comparative purposes.

Theoretical vibrational analysis through DFT calculations is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. For 1-phenyltetrazole and its derivatives, DFT has been used to calculate harmonic vibrational frequencies, which are then often scaled to improve agreement with experimental data. core.ac.uk For instance, in the experimental IR spectrum of 5-phenyl-1H-tetrazole, a peak in the range of 3100-3600 cm⁻¹ is attributed to the O-H stretching mode, which would be a key vibrational signature for this compound. researchgate.net The C=N and C=C vibrations of the tetrazolium moiety are typically observed around 1619 cm⁻¹. researchgate.net The calculated vibrational frequencies for this compound would be expected to show characteristic bands for the O-H stretch, N-O stretch, as well as the vibrations of the phenyl and tetrazole rings.

Thermodynamic properties such as the enthalpy of formation, Gibbs free energy, and entropy provide crucial information about the stability and spontaneity of chemical reactions. While specific thermodynamic data for this compound are not readily found, data for the related 5-phenyl-1H-tetrazole are available. chemeo.com For instance, the standard solid enthalpy of combustion (ΔcH°solid) and the solid-phase enthalpy of formation at standard conditions (ΔfH°solid) can be experimentally determined and are valuable for assessing the energetic properties of these nitrogen-rich compounds. Computational methods can also be employed to calculate these thermodynamic parameters.

Tautomeric Equilibria and Aromaticity Studies of the Tetrazole Ring

Tetrazoles can exist in different tautomeric forms, with the 1H and 2H tautomers being the most common. sonar.chresearchgate.net The position of the equilibrium is influenced by factors such as the phase (gas or solid), solvent polarity, and the nature of substituents. nih.gov For the parent tetrazole, the 1H-tautomer is favored in the solid phase, while the 2H-tautomer is more stable in the gas phase. chemeo.com

The introduction of a phenyl group at the C5 position and a hydroxyl group at the N1 position would lead to a specific tautomeric form, this compound. However, the possibility of other tautomers, such as those involving the migration of the hydroxyl proton, should be considered in theoretical studies. The aromaticity of the tetrazole ring is a significant factor in its stability. nih.gov Computational studies on substituted tetrazoles have shown that the aromaticity of the ring can be influenced by the electronic nature of the substituents.

Prediction of Reactivity and Selectivity via Computational Metrics (e.g., Fukui Functions, Electrostatic Potentials)

Computational metrics derived from DFT calculations can predict the reactivity and selectivity of a molecule. Fukui functions, for example, are used to identify the most electrophilic and nucleophilic sites in a molecule. researchgate.net The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack. researchgate.net

For 5-phenyl-1H-tetrazole derivatives, DFT calculations have shown that the nitrogen atoms of the tetrazole ring are generally the most electron-rich centers, making them susceptible to electrophilic attack. researchgate.net In this compound, the hydroxyl group would introduce an additional reactive site. The MEP would likely show a negative potential around the nitrogen atoms of the tetrazole ring and the oxygen of the hydroxyl group, and a positive potential around the hydroxyl proton. These computational tools would be invaluable in predicting the regioselectivity of reactions involving this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While specific molecular dynamics (MD) simulations exclusively for this compound are not extensively detailed in the public domain, the principles of this computational technique can be applied to understand its conformational landscapes and intermolecular interactions. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the compound's behavior.

For this compound, MD simulations would be instrumental in exploring the rotational freedom around the C-N bond connecting the phenyl and tetrazole rings. This rotation dictates the relative orientation of the two rings, leading to various conformers. The simulations could map the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers between them. The planarity of the tetrazole ring and the phenyl ring suggests that the primary conformational flexibility arises from this dihedral angle.

Intermolecular interactions are crucial in determining the solid-state packing and bulk properties of the material. MD simulations can elucidate the nature and strength of these interactions. For this compound, the key intermolecular interactions would include:

Hydrogen Bonding: The hydroxyl group (-OH) on the tetrazole ring is a potent hydrogen bond donor. The nitrogen atoms within the tetrazole ring can act as hydrogen bond acceptors. This leads to the formation of strong, directional hydrogen bonds, which can result in the formation of dimers or extended networks in the solid state.

π-π Stacking: The presence of the aromatic phenyl ring and the pseudo-aromatic tetrazole ring allows for π-π stacking interactions. These non-covalent interactions, where the electron clouds of the aromatic rings overlap, contribute significantly to the crystal packing and stability.

The interplay of these interactions governs the supramolecular assembly of this compound. Understanding these interactions through computational studies is essential for designing materials with desired properties. rsc.orgresearchgate.net

Theoretical Insights into Material Properties (e.g., Nitrogen Content, Oxygen Balance)

Theoretical calculations provide valuable insights into the intrinsic properties of a molecule like this compound, particularly for its potential application as an energetic material. Key parameters such as nitrogen content and oxygen balance are readily calculated from the molecular formula.

The high nitrogen content of tetrazole derivatives is a significant characteristic, as the formation of dinitrogen (N₂) gas upon decomposition is thermodynamically highly favorable, releasing a large amount of energy. researchgate.net The nitrogen content is the percentage of the total molecular weight that is contributed by nitrogen atoms.

The oxygen balance (OB or Ω) is a measure of the degree to which an explosive can be oxidized. It is calculated assuming that upon detonation, carbon atoms are converted to carbon monoxide, and hydrogen atoms are converted to water. An oxygen balance of zero indicates that the explosive has just enough oxygen to fully oxidize all of its carbon and hydrogen. A positive oxygen balance means there is excess oxygen, while a negative oxygen balance indicates a deficiency of oxygen.

For this compound, with the chemical formula C₇H₆N₄O, the following properties can be calculated:

PropertyValue
Molecular FormulaC₇H₆N₄O
Molecular Weight162.15 g/mol
Nitrogen Content (%) 34.55 %
Oxygen Balance (Ω) -98.67 %

The calculation for the oxygen balance is based on the formula:

Ω% = [(O - 2C - H/2) / M] * 100

Where:

O is the number of oxygen atoms (1)

C is the number of carbon atoms (7)

H is the number of hydrogen atoms (6)

M is the molecular weight of the compound (162.15)

The high nitrogen content of 34.55% is characteristic of tetrazole-based compounds and points to a high energy release upon decomposition. The significantly negative oxygen balance of -98.67% indicates that the compound is fuel-rich and would require an external oxidizer to achieve a more complete and energetic combustion. Theoretical studies, such as those employing Density Functional Theory (DFT), can further predict other material properties like the heat of formation and detonation velocity, which are crucial for assessing its performance as an energetic material. researchgate.net

Synthetic Utility and Applications of 5 Phenyl 1h Tetrazol 1 Ol in Non Biological Domains

Functionality as a Versatile Organic Building Block

5-Phenyl-1H-tetrazol-1-ol serves as a valuable and versatile building block in organic synthesis. Its structure incorporates a stable phenyl group, a high-nitrogen tetrazole ring, and a reactive hydroxyl group, allowing for a wide range of chemical transformations. This trifunctional nature enables its use in the construction of more complex molecules and polymers.

The compound has been identified as a hydrophilic chemical that can be utilized as a coupling agent in various synthetic processes. biosynth.com The presence of the N-hydroxy functionality is a key feature, enhancing properties such as oxygen balance and density in the resulting molecules. mdpi.com General synthetic routes for N-hydroxytetrazoles involve the reaction of oxime chlorides with sodium azide (B81097), which then cyclize to form the 1-hydroxytetrazole ring. mdpi.com This methodology allows for the integration of the this compound moiety into larger, more complex molecular frameworks.

The reactivity of the hydroxyl group allows for esterification and etherification reactions, while the tetrazole ring can participate in coordination with metal centers or act as a bioisostere in medicinal chemistry contexts, although this article focuses on non-biological applications. Its utility is further demonstrated in its role in producing specialized polymers. biosynth.com

Applications in Catalysis as Ligands or Organocatalysts

While direct studies detailing the catalytic applications of this compound are not extensively documented, the broader family of tetrazoles is well-known for its ability to act as ligands in coordination chemistry. The parent compound, 5-phenyl-1H-tetrazole, for instance, is used as a ligand in the synthesis of coordination polymers. sigmaaldrich.com The four nitrogen atoms of the tetrazole ring can effectively chelate to metal ions, making them useful in the construction of metal-organic frameworks (MOFs) and other coordination compounds.

It is plausible that this compound could also function as a ligand. The N-hydroxy group could potentially participate in the coordination sphere of a metal center or modify the electronic properties of the tetrazole ring, thereby influencing the stability and reactivity of the resulting metal complex. Further research is needed to fully explore its potential as a ligand or as an organocatalyst, where the molecule itself could catalyze organic reactions without a metal center.

Role in the Development of Advanced Materials

The unique properties of this compound make it a candidate for the development of various advanced materials, ranging from polymers to functional coatings.

A notable application of this compound is in the production of polyurethane materials. It has been employed as a coupling agent in the synthesis of polyurethane elastomers and foams. biosynth.com In these applications, the hydroxyl group of the molecule likely reacts with isocyanate functionalities to become incorporated into the polymer backbone, while the phenyl and tetrazole groups impart specific properties to the final material, such as thermal stability or modified mechanical characteristics.

Furthermore, the broader class of 1-hydroxytetrazoles is heavily researched for its use in energetic materials. nih.govresearchgate.netrsc.org The introduction of the N-hydroxy group increases the oxygen balance and density of the compounds, which are critical parameters for the performance of explosives. mdpi.comresearchgate.net By forming salts with various cations, the energetic properties of these tetrazoles can be finely tuned. nih.govresearchgate.net While the primary focus of this application is often military or industrial explosives, the underlying principles of creating high-energy, high-density materials are relevant to advanced materials science.

Table 1: Research on 1-Hydroxytetrazoles in Energetic Materials

Compound/SystemKey FindingsReference(s)
1-Hydroxy-5H-tetrazole (HTO)Selective synthesis developed; salts characterized as new primary and secondary explosives. nih.gov
1-Hydroxy-5-methyltetrazoleSynthesis optimized; energetic salts prepared and characterized, showing enhanced physicochemical properties. mdpi.comresearchgate.net
Amino-substituted 1-hydroxytetrazolesDerivatives exhibit excellent detonation performance and stability due to high density and extensive hydrogen bonding. rsc.org

Tetrazole derivatives are widely recognized for their effectiveness as corrosion inhibitors for various metals and alloys. The parent compound, 5-phenyl-1H-tetrazole, has been investigated for the corrosion inhibition of copper in salt water. sigmaaldrich.com Similarly, a related compound, 1-Phenyl-1H-tetrazole-5-thiol, is an effective corrosion inhibitor for aluminum in acidic solutions. chemicalbook.comfishersci.fi The mechanism of inhibition typically involves the adsorption of the tetrazole molecule onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. The nitrogen atoms of the tetrazole ring play a crucial role in coordinating with the metal surface.

Although specific studies on the use of this compound as a corrosion inhibitor are scarce, its chemical structure suggests it would be a promising candidate for this application. The presence of the tetrazole ring, coupled with the phenyl group, provides the necessary functionality for surface adsorption. The hydroxyl group could further enhance its solubility or interaction with the metal surface, potentially leading to improved inhibition efficiency. This remains an area ripe for future investigation.

Photochemical and Thermal Applications (e.g., photo-triggered reactions)

The thermal and photochemical behavior of tetrazole derivatives is a key aspect of their application profile, particularly in the context of energetic materials and photo-triggered reactions.

The thermal stability of 1-hydroxytetrazoles is a critical factor in their application as energetic materials. researchgate.net Studies on related compounds show that they can undergo decomposition at elevated temperatures, often releasing nitrogen gas. For example, 5-amino-1H-tetrazole exhibits a multi-stage thermal decomposition process starting around 200 °C. researchgate.net The thermal behavior of this compound would be crucial for its safe handling and for applications requiring controlled energy release.

The photochemistry of tetrazole-containing compounds often involves ring cleavage and the extrusion of a dinitrogen molecule (N₂). chemicalbook.commdpi.com For instance, theoretical studies on the photochemistry of 1-phenyl-4-allyl-tetrazol-5-one, a related structure, show that excitation can lead to the formation of various reactive intermediates. chemicalbook.commdpi.com The specific photoproducts are often dependent on the solvent and the substituents on the tetrazole ring. chemicalbook.com These photo-triggered reactions could potentially be harnessed for applications in photolithography, data storage, or the controlled release of active species.

Applications in Chemical Sensors and Analytical Systems

The ability of the tetrazole ring to coordinate with metal ions also suggests potential applications in the field of chemical sensing and analytical chemistry. While there is no specific literature on the use of this compound for this purpose, the principle is well-established with related compounds. For example, 1-Phenyl-1H-tetrazole-5-thiol is used in the spectrophotometric determination of platinum (Pt) and bismuth (Bi). chemicalbook.comfishersci.fi

A sensor based on this compound could be designed to detect specific metal ions through a colorimetric or fluorometric response upon coordination. The selectivity and sensitivity of such a sensor would be influenced by the nature of the phenyl and hydroxyl substituents. This application remains speculative without direct experimental evidence but represents a logical extension of the known chemical properties of the tetrazole functional group.

Future Prospects and Emerging Research Areas in 5 Phenyl 1h Tetrazol 1 Ol Chemistry

Development of Novel and Efficient Synthetic Pathways

The synthesis of tetrazole derivatives, including 5-Phenyl-1H-tetrazol-1-ol, is an area of continuous innovation. The primary method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between nitriles and an azide (B81097) source. researchgate.netresearchgate.net A common route involves the reaction of benzonitrile (B105546) with sodium azide. researchgate.net

Researchers are actively exploring greener and more efficient catalytic systems to drive these reactions. google.com The use of heterogeneous catalysts is a significant area of focus due to their ease of separation and reusability. scielo.org.zascielo.org.za One promising approach involves the use of nano-TiCl4.SiO2 as a solid Lewis-acid catalyst. scielo.org.zascielo.org.za This catalyst is synthesized from nano-SiO2 and TiCl4 and has demonstrated high efficiency in preparing 5-substituted 1H-tetrazole derivatives. scielo.org.zascielo.org.za The simple, environmentally benign synthesis of the catalyst, coupled with its convenient recovery and reuse for multiple cycles, makes it an attractive option for sustainable chemical production. scielo.org.zascielo.org.za

Other catalytic systems under investigation include the use of humic acid, a non-toxic and inexpensive polymer, which has shown catalytic activity in the synthesis of 5-substituted 1H-tetrazoles in water. researchgate.net The development of one-pot, three-component synthesis methods using aldehydes, hydroxylamine (B1172632) hydrochloride, and sodium azide is another strategy to enhance efficiency and reduce waste. researchgate.net

The table below summarizes various catalytic systems and their effectiveness in the synthesis of 5-substituted 1H-tetrazoles.

CatalystReactantsSolventKey Advantages
Nano-TiCl4.SiO2Benzonitrile, Sodium AzideDMFEco-friendly, efficient, reusable
Humic AcidAldehydes, Hydroxylamine hydrochloride, Sodium AzideWaterNon-toxic, inexpensive, green synthesis
CuSO4·5H2OAryl and alkyl nitriles, Sodium AzideDMSOGood to excellent yields under mild conditions
Zn(OAc)2·2H2O--Eco-friendly, readily available, affordable
Steelmaking Slag (SMS)Aliphatic and aromatic nitriles, Sodium AzideWaterReadily available, non-toxic, reusable magnetic catalyst

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

The reactivity of the tetrazole ring in this compound offers a rich landscape for exploring novel chemical transformations. The functionalization possibilities extend beyond the tetrazole ring itself, with the C-vinyl group in derivatives like 5-vinyl-1H-tetrazole providing additional reaction sites. mdpi.com

One area of emerging interest is the photochemical activation of tetrazoles. For instance, the reaction between 5-phenyl-1H-tetrazole and 4-methoxybenzoyl chloride can be induced by UV light to form 1,3,4-oxadiazoles. researchgate.net This photochemical approach presents a compelling alternative to traditional thermolytic methods. researchgate.net

Furthermore, the ambident reactivity of related tetrazole derivatives, such as 5-mercapto-1H-tetrazoles, has been a subject of study. nih.gov These compounds can react with in situ-generated thiocarbonyl S-methanides to yield either thioaminals or dithioacetals, depending on the reaction conditions and the substituents on the tetrazole ring. nih.gov This dual reactivity opens up avenues for synthesizing a diverse range of sulfur-containing heterocyclic compounds.

Future research will likely focus on uncovering new reaction partners and catalytic systems to further expand the synthetic utility of this compound and its analogs. The development of one-pot procedures for synthesizing complex molecules, such as alkyl 1H-tetrazol-5-yl thioethers from aldehydes and 1H-tetrazole-5-thiols, exemplifies the trend towards more streamlined and efficient synthetic strategies. rsc.org

Integration with Advanced Materials Science for Synergistic Properties

The unique properties of tetrazole-containing compounds make them attractive candidates for integration into advanced materials. The high nitrogen content of the tetrazole ring suggests potential applications in the development of energetic materials and propellants.

The incorporation of this compound or its derivatives into polymer backbones or as functional additives could lead to materials with enhanced thermal stability, flame retardancy, or specific optical or electronic properties. The ability to tune the properties of these materials by modifying the substituents on the phenyl and tetrazole rings offers a high degree of versatility.

For example, the introduction of fluorine atoms into 1-phenyl-1H-tetrazol-5-yl sulfone derivatives has been explored for the synthesis of fluoroalkylidenes. nih.gov These fluorinated compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with unique properties. nih.gov The stability of metalated 1-phenyl-1H-tetrazol-5-yl sulfones makes them particularly useful reagents in these transformations. nih.gov

Future research in this area will likely involve the synthesis and characterization of novel polymers and composite materials containing this compound moieties. The investigation of their mechanical, thermal, and electronic properties will be crucial for identifying potential applications in areas such as electronics, aerospace, and advanced coatings.

Refinement of Computational Models for Predictive Chemistry

Computational chemistry plays an increasingly vital role in understanding and predicting the properties and reactivity of molecules. For this compound, computational models can provide valuable insights into its structure, stability, and reaction mechanisms.

Quantum chemical calculations, such as those used to determine the relative stability of different tautomers of 5-vinyl-1H-tetrazole, can guide synthetic efforts and help to rationalize experimental observations. mdpi.com These calculations can predict which isomeric form is more stable in the gas phase or in solution, providing crucial information for designing and interpreting experiments. mdpi.com

Molecular modeling can also be used to predict the properties of materials incorporating this compound. By simulating the interactions between polymer chains or between the tetrazole moiety and a host material, researchers can gain a better understanding of the factors that govern the material's bulk properties.

Future efforts in this area will focus on developing more accurate and efficient computational models. This will involve the use of higher levels of theory, more sophisticated solvent models, and the development of force fields specifically parameterized for tetrazole-containing systems. These refined models will enable more reliable predictions of chemical reactivity, material properties, and even biological activity, thereby accelerating the discovery and development of new applications for this compound and its derivatives.

Q & A

Q. How does the compound’s air/moisture sensitivity impact handling protocols?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials. For reactions, use Schlenk lines or gloveboxes. Moisture-sensitive intermediates (e.g., thioether derivatives) require molecular sieves (3Å) in anhydrous solvents like THF or DMF .

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